7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Construction of the Imidazopyridine Core: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, imidazopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share the imidazopyridine core and exhibit similar biological activities.
Benzodioxoles: Compounds with the benzodioxole moiety are known for their aromatic properties and potential biological activities.
Uniqueness
The unique combination of the benzodioxole and fluorophenyl groups in this compound may confer distinct properties, such as enhanced stability, binding affinity, or biological activity.
Properties
Molecular Formula |
C19H14FN3O3 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H14FN3O3/c20-12-2-4-13(5-3-12)23-9-21-18-14(8-17(24)22-19(18)23)11-1-6-15-16(7-11)26-10-25-15/h1-7,9,14H,8,10H2,(H,22,24) |
InChI Key |
LGRIPKSTLGGHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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